2'-ヨードアセトフェノン

説明

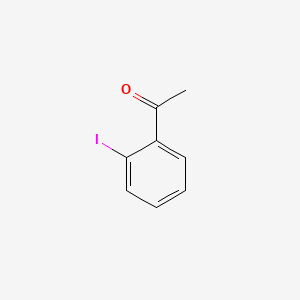

2′ -Iodoacetophenone is a halogenated aromatic ketone.

科学的研究の応用

有機合成

2'-ヨードアセトフェノンはハロゲン化芳香族ケトンです . 有機合成における重要な中間体として使用されます . ヨウ素原子の存在により、さまざまなカップリング反応に適した候補となり、カルボニル基は多数の変換を受けることができ、有機合成における汎用性の高いビルディングブロックとなります .

インデン誘導体の合成

2'-ヨードアセトフェノンの具体的な用途の1つは、インデン誘導体の合成です . インデンは、多くの天然物や医薬品に見られる重要な構造であるため、その合成法は医薬品化学において大きな関心を集めています .

ジ-(o-アセチルフェニル)アセチレンの合成

2'-ヨードアセトフェノンは、ジ-(o-アセチルフェニル)アセチレンの合成にも使用できます . この化合物は、さまざまな有機化合物の合成における有用な中間体です .

インデノール誘導体の合成

2'-ヨードアセトフェノンのもう1つの用途は、インデノール誘導体の合成です . インデノールは、さまざまな医薬品や天然物の合成に使用されています .

教育と研究

2'-ヨードアセトフェノンは、教育と研究にも使用されています。 たとえば、カルボニル化合物のα-ブロモ化反応は、有機化学の分野における重要なトピックです . この反応の学部有機化学実験における適用は、適切なブロム化試薬の不足により制限されています . しかし、2'-ヨードアセトフェノンをこれらの実験で使用することができ、学生に実践的で実践的な学習体験を提供します .

製薬用途

ブロモアセトフェノンから得られるα-ブロモ化生成物は、有機合成における重要な中間体であり、医薬品製造において幅広い用途があります . 2'-ヨードアセトフェノンをこれらのブロモアセトフェノンの合成に使用できるため、製薬業界に間接的に貢献しています .

作用機序

Target of Action

2’-Iodoacetophenone is a halogenated aromatic ketone

Mode of Action

For instance, it can undergo carbocyclization with various disubstituted alkynes in the presence of a cobalt catalyst and zinc powder . This reaction could potentially lead to changes in the target molecules, affecting their function.

Biochemical Pathways

It’s known that this compound can be used in the synthesis of indene derivatives . Indene derivatives are involved in various biochemical pathways and have diverse biological activities.

Pharmacokinetics

The physicochemical properties of this compound, such as its molecular weight (24605 g/mol) and density (172 g/mL at 25 °C) , can influence its pharmacokinetic properties.

Action Environment

The action, efficacy, and stability of 2’-Iodoacetophenone can be influenced by various environmental factors. For instance, it’s known to be sensitive to light , which can affect its stability and activity. Furthermore, factors such as pH, temperature, and the presence of other molecules can potentially influence its action.

生化学分析

Biochemical Properties

2’-Iodoacetophenone plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to react with boronic acids to form aryl boronic acid derivatives, which are important in the synthesis of bioactive molecules . Additionally, 2’-Iodoacetophenone can undergo reactions with dipole-containing additives to form dichlorodiphenyldichloroethane, a compound used as a fungicide, insecticide, and herbicide . These interactions highlight the compound’s versatility in biochemical processes.

Cellular Effects

2’-Iodoacetophenone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. While specific studies on its cellular effects are limited, its role in the synthesis of bioactive molecules suggests potential impacts on cell function. For instance, the formation of aryl boronic acid derivatives can affect cellular signaling pathways and gene expression by interacting with specific proteins and enzymes .

Molecular Mechanism

The molecular mechanism of 2’-Iodoacetophenone involves its ability to undergo α-functionalization reactions, such as Kornblum oxidation and C–H functionalization . These reactions are crucial for the synthesis of various natural products and pharmaceuticals. In Kornblum oxidation, the reaction uses iodine and dimethylsulfoxide to form arylglyoxal as the key intermediate . This intermediate can then participate in further biochemical reactions, demonstrating the compound’s role in complex molecular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Iodoacetophenone can change over time due to its stability and degradation. The compound is sensitive to light, which can affect its stability and lead to degradation . Long-term studies on its effects on cellular function are limited, but its role in the synthesis of bioactive molecules suggests potential long-term impacts on cellular processes.

Dosage Effects in Animal Models

The effects of 2’-Iodoacetophenone in animal models can vary with different dosagesIt is important to consider the threshold effects and potential toxicity when using this compound in animal studies .

Metabolic Pathways

2’-Iodoacetophenone is involved in various metabolic pathways, including phase I and phase II metabolic reactions. In phase I reactions, the compound undergoes oxidation, reduction, and hydrolysis, often catalyzed by cytochrome P450 enzymes . Phase II reactions involve conjugation with endogenous molecules, such as glucuronic acid, to increase the compound’s hydrophilicity and facilitate its excretion . These metabolic pathways highlight the compound’s role in biochemical processes and its potential impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of 2’-Iodoacetophenone within cells and tissues involve interactions with specific transporters and binding proteins. The compound’s light sensitivity and chemical properties suggest that it may be transported and distributed in a manner that protects it from degradation . Understanding these interactions is crucial for determining the compound’s localization and accumulation within biological systems.

Subcellular Localization

The subcellular localization of 2’-Iodoacetophenone is influenced by its chemical properties and interactions with cellular components. While specific studies on its localization are limited, the compound’s role in biochemical reactions suggests that it may be directed to specific compartments or organelles within the cell . Post-translational modifications and targeting signals may play a role in its localization and activity.

生物活性

2'-Iodoacetophenone, a halogenated aromatic ketone, has garnered attention in scientific research due to its diverse biological activities. This compound is characterized by its iodine substituent, which significantly influences its reactivity and interaction with biological molecules. This article explores the biological activity of 2'-iodoacetophenone, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2'-iodoacetophenone is , with a molecular weight of approximately 214.05 g/mol. The compound features an acetophenone backbone with an iodine atom positioned at the para position relative to the acetyl group. This structural arrangement is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 214.05 g/mol |

| Appearance | Yellow solid |

| Density | 1.72 g/mL at 25 °C |

2'-Iodoacetophenone exhibits its biological effects primarily through its electrophilic nature, allowing it to interact with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to:

- Enzyme Inhibition : The compound may inhibit specific enzymes, disrupting metabolic pathways.

- Cellular Disruption : It can interfere with cellular processes, potentially leading to apoptosis in cancer cells.

Research indicates that halogenated compounds often exhibit enhanced biological activity due to their ability to form stable interactions with biological targets.

Antimicrobial Properties

Studies have shown that 2'-iodoacetophenone possesses significant antimicrobial activity against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations . The mechanism involves the disruption of bacterial cell membranes and interference with protein synthesis.

Anticancer Activity

The anticancer potential of 2'-iodoacetophenone has been explored in several studies. It has been found to induce cytotoxicity in various cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis through the activation of caspase pathways has been highlighted as a key mechanism .

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity of 2'-iodoacetophenone against pathogenic bacteria.

- Methodology : Disk diffusion method was employed to assess inhibition zones.

- Results : Significant inhibition was observed against E. coli with a minimum inhibitory concentration (MIC) of 50 µg/mL .

-

Anticancer Research :

- Objective : Investigate the cytotoxic effects of 2'-iodoacetophenone on breast cancer cells.

- Methodology : MTT assay was used to measure cell viability.

- Results : The compound reduced cell viability by over 70% at concentrations above 100 µM after 48 hours of treatment, suggesting strong anticancer properties .

Applications in Medicinal Chemistry

Due to its promising biological activities, 2'-iodoacetophenone is being investigated as a potential lead compound in drug development. Its role as an intermediate in synthesizing more complex pharmaceutical agents is also noteworthy. The unique structural features conferred by the iodine atom enhance its reactivity profile, making it suitable for various synthetic applications in medicinal chemistry .

特性

IUPAC Name |

1-(2-iodophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO/c1-6(10)7-4-2-3-5-8(7)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDXCBCXNCQGZPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30286592 | |

| Record name | 2'-Iodoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2142-70-3 | |

| Record name | o-Iodoacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46625 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2'-Iodoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Iodoacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 2'-iodoacetophenone a valuable building block in organic synthesis?

A1: 2'-Iodoacetophenone serves as a versatile starting material for synthesizing various complex molecules due to the presence of both the iodine atom and the ketone group. [, , , , ] The iodine atom, strategically positioned ortho to the ketone, participates readily in palladium-catalyzed reactions. These reactions, including carbonylation [, , ], Sonogashira coupling [], and cross-coupling reactions [], enable the construction of diverse molecular scaffolds.

Q2: How can 2'-iodoacetophenone be used to synthesize optically active compounds?

A2: Research demonstrates that 2'-iodoacetophenone can be utilized to create chiral molecules, which are essential in pharmaceutical development. [] For instance, baker's yeast facilitated the enantioselective reduction of 2'-iodoacetophenone, yielding (S)-3-methylphthalide after a palladium-catalyzed carbonylation. [] This highlights the potential of employing 2'-iodoacetophenone in enantioselective synthesis strategies.

Q3: Are there alternative synthetic routes to access specific enantiomers of target molecules derived from 2'-iodoacetophenone?

A3: Yes, researchers successfully synthesized both (R)- and (S)-enantiomers of 3-alkylated phthalides using enzymatic strategies. [] They achieved this by employing pig liver esterase, horse liver esterase, or lipase from Candida rugosa to selectively hydrolyze α-alkylated 2-halobenzyl acylates. This approach provides a route to obtain specific enantiomers by choosing the appropriate enzyme. []

Q4: Can 2'-iodoacetophenone be used to generate heterocyclic compounds?

A4: Yes, 2'-iodoacetophenone serves as a valuable precursor for synthesizing dibenzothiazepines. [] A "one-pot" copper chloride-catalyzed C-S bond coupling reaction involving 2'-iodoacetophenone and 2-aminobenzenethiols or 2,2′-disulfanediyldianilines, mediated by N,N′-dimethylethane-1,2-diamine (DMEDA), efficiently yields dibenzo[b,f][1,4]thiazepines. [] This method highlights the utility of 2'-iodoacetophenone in accessing important heterocyclic structures.

Q5: Beyond its applications in organic synthesis, are there other research areas where 2'-iodoacetophenone plays a significant role?

A5: While the provided research primarily emphasizes its synthetic applications, the unique structural features of 2'-iodoacetophenone suggest potential in other research areas. For example, its ability to form benzofulvenes through Sonogashira and Barluenga couplings followed by cycloisomerization [] indicates possibilities in material science, particularly for developing novel organic materials with tailored properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。